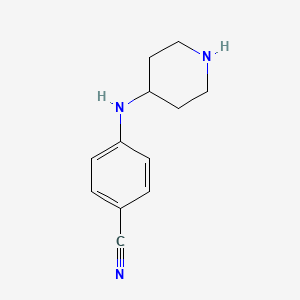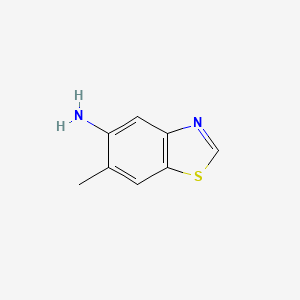
Tert-butyl pyrrolidin-1-ylcarbamate
Übersicht
Beschreibung
Tert-butyl pyrrolidin-1-ylcarbamate is a chemical compound with the CAS Number: 208245-82-3 and a molecular weight of 186.25 . It has the IUPAC name tert-butyl 1-pyrrolidinylcarbamate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H18N2O2 . The InChI code for this compound is 1S/C9H18N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H2,1-3H3,(H,10,12) .Wissenschaftliche Forschungsanwendungen
Synthesis and Development
- Tert-butyl pyrrolidin-1-ylcarbamate is used in the synthesis of intermediates for various pharmacological agents. For instance, it is involved in the scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in producing a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012). This showcases its role in developing immunomodulatory drugs.
Structural and Chemical Analysis
- The compound has been studied for its crystalline structure and bonding characteristics, such as hydrogen bonds between acidic protons from alkynes (C–H···O) and amides (N–H···O) and carbonyl oxygen atoms (Baillargeon et al., 2014). This is important for understanding its interaction in chemical reactions and potential pharmaceutical applications.
Bacterial Deformylase Inhibitor-Based Antibacterial Agents
- This compound derivatives have been synthesized and evaluated as bacterial deformylase inhibitor-based antibacterial agents. This research explores structure-activity relationships to achieve optimal antibacterial activity with minimal toxicity (Jain et al., 2003), indicating its potential in antibiotic development.
Enantioselective Synthesis
- The compound plays a role in enantioselective synthesis processes, such as the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, which is significant in producing chiral compounds for pharmaceutical applications (Chung et al., 2005).
Influenza Neuraminidase Inhibitors
- Research into influenza neuraminidase inhibitors has incorporated this compound as part of core structures for potent NA inhibitors, aiding in the development of antiviral drugs (Wang et al., 2001).
Safety and Hazards
This compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H303 and H320, indicating that it may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding release into the environment and using personal protective equipment as required .
Eigenschaften
IUPAC Name |
tert-butyl N-pyrrolidin-1-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H2,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHRDCVRNBKBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Thiazolidinone, 5,5'-[(4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(2,1,3-benzothiadiazole-7,4-diylmethylidyne)]bis[3-ethyl-2-thioxo-](/img/structure/B3251193.png)
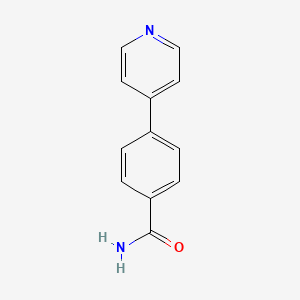

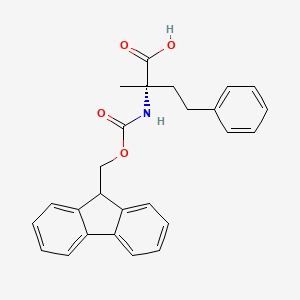
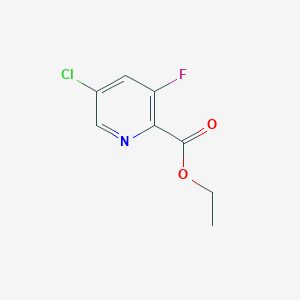


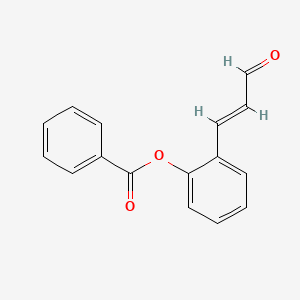
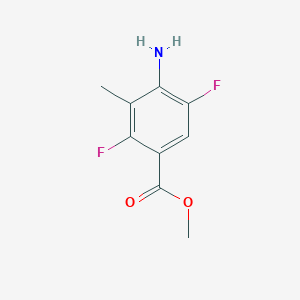
![1,4-Benzenedicarbonitrile, 2,5-bis[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B3251259.png)
